

Technical Guide: Spectral Characterization of 3-Chloro-4-methyl-N-propylaniline[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Chloro-4-methyl-N-propylaniline

CAS No.: 857007-95-5

Cat. No.: B1385341

[Get Quote](#)

Part 1: Executive Summary & Molecular Identity[1]

3-Chloro-4-methyl-N-propylaniline is a secondary aromatic amine derivative utilized primarily as an intermediate in the synthesis of agrochemicals and specialized pharmaceuticals.[1]

Structurally, it consists of a toluene core substituted with a chlorine atom at the meta position (relative to the methyl) and an N-propylamino group at the para position relative to the methyl (or meta to the chlorine, depending on numbering priority, but standard IUPAC places the amine at C1).[1]

Accurate spectral characterization is critical for distinguishing this secondary amine from potential impurities, such as the unreacted primary amine (3-chloro-4-methylaniline) or the over-alkylated tertiary amine (N,N-dipropyl).[1]

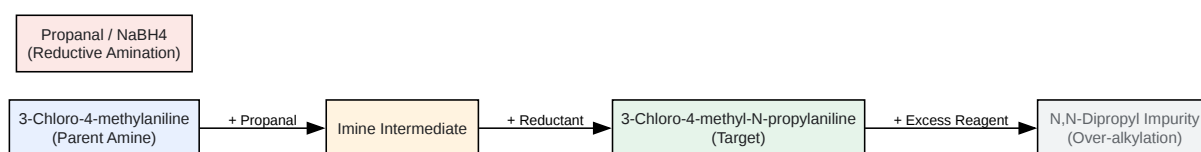
Molecular Specifications

Property	Value
IUPAC Name	3-Chloro-4-methyl-N-propylaniline
CAS Number	857007-95-5 (Free Base)
Molecular Formula	C ₁₀ H ₁₄ ClN
Molecular Weight	183.68 g/mol
Monoisotopic Mass	183.08 g/mol
Physical State	Viscous oil or low-melting solid (dependent on purity)

Part 2: Synthesis & Structural Context

To understand the spectral impurities, one must understand the genesis of the molecule.[1] The compound is typically synthesized via the reductive amination of 3-chloro-4-methylaniline with propanal or direct alkylation with propyl halides.[1]

Synthesis Pathway Diagram



[Click to download full resolution via product page](#)

Figure 1: Reductive amination pathway showing the origin of the target molecule and potential over-alkylated impurities.[1]

Part 3: Nuclear Magnetic Resonance (NMR) Analysis

The NMR profile of **3-Chloro-4-methyl-N-propylaniline** is distinct due to the asymmetry introduced by the chlorine substituent and the coupling patterns of the N-propyl chain.[1]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton spectrum is characterized by three distinct regions: the aromatic zone (3 protons), the benzylic/heteroatom zone (N-CH₂ and Ar-CH₃), and the aliphatic chain end.[1]

Predicted Chemical Shifts & Assignments:

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
6.95	Doublet (d, J=8.2 Hz)	1H	Ar-H (C5)	Ortho to methyl; shielded by alkyl group.[1]
6.65	Doublet (d, J=2.4 Hz)	1H	Ar-H (C2)	Ortho to Nitrogen, Meta to Cl.[1] Shifted upfield by N-donation.
6.45	Doublet of Doublets (dd)	1H	Ar-H (C6)	Para to Cl.[1] Shows coupling to C5 and C2.[1]
3.55	Broad Singlet	1H	N-H	Exchangeable.[1] Broadening varies with concentration/water.[1]
3.05	Triplet (t, J=7.1 Hz)	2H	N-CH ₂ -	Characteristic deshielding by Nitrogen.[1]
2.25	Singlet (s)	3H	Ar-CH ₃	Benzylic methyl.[1]
1.62	Sextet (m)	2H	-CH ₂ -CH ₂ -CH ₃	Methylene bridge; splits into 6 peaks by neighbors.[1]
0.98	Triplet (t, J=7.4 Hz)	3H	-CH ₂ -CH ₃	Terminal methyl group.[1]

Technical Note on Coupling: The aromatic region shows an ABX-like system (or ABC depending on field strength) modified by the methyl group.[1] The coupling constant J between

H5 and H6 is roughly 8-9 Hz (ortho), while H2 appears as a narrow doublet (~2.5 Hz) due to meta-coupling with H6.[1]

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum confirms the backbone structure.[1] Note the chlorine effect, which typically shields the ipso-carbon but deshields the ortho/para positions relative to resonance effects.[1]

Shift (δ ppm)	Carbon Type	Assignment
147.5	Quaternary (C-N)	Ipsso carbon attached to Nitrogen.[1]
135.2	Quaternary (C-Cl)	Ipsso carbon attached to Chlorine.[1]
130.8	Methine (CH)	Aromatic CH (C5).[1]
125.1	Quaternary (C-Me)	Ipsso carbon attached to Methyl.[1]
114.5	Methine (CH)	Aromatic CH (C6).[1]
112.2	Methine (CH)	Aromatic CH (C2).[1]
48.2	Methylene (CH ₂)	N-CH ₂ (Alpha to Nitrogen).[1]
22.8	Methylene (CH ₂)	Propyl middle carbon.[1]
18.9	Methyl (CH ₃)	Ar-CH ₃ .[1]
11.6	Methyl (CH ₃)	Propyl terminal methyl.[1]

Part 4: Mass Spectrometry (MS) Profile

Mass spectrometry provides the definitive confirmation of the halogen presence (Chlorine isotope pattern) and the alkyl chain length.[1]

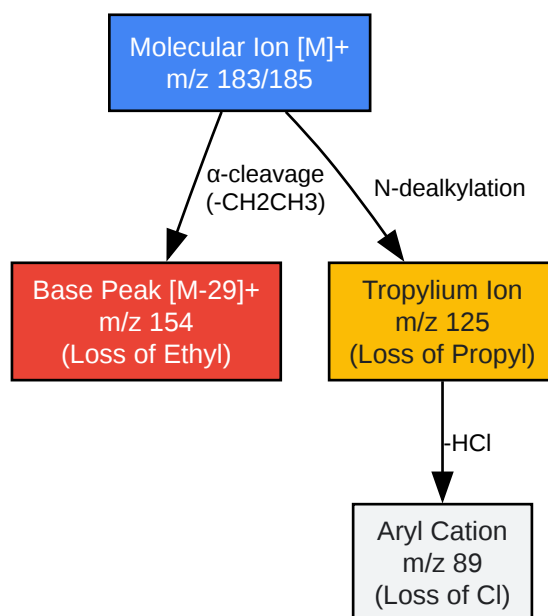
Isotopic Pattern

Chlorine possesses two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1]

- M+ (m/z 183): 100% Relative Abundance.[1]
- M+2 (m/z 185): ~32% Relative Abundance.[1][2]
- Diagnostic Value: Any deviation from this 3:1 ratio indicates a loss of the halogen or contamination.[1]

Fragmentation Pathway (EI, 70 eV)[1]

The fragmentation is dominated by α -cleavage next to the nitrogen atom and benzylic stability.
[1]



[Click to download full resolution via product page](#)

Figure 2: Proposed EI-MS fragmentation pathway. The base peak is typically formed by the loss of the ethyl group from the propyl chain, generating a stable iminium ion.[1]

Part 5: Infrared (IR) Spectroscopy[1]

IR analysis is particularly useful for monitoring the reaction progress from the primary amine (parent) to the secondary amine (product).[1]

Wavenumber (cm ⁻¹)	Vibration Mode	Diagnostic Feature
3410	N-H Stretch	Single sharp band (Secondary amine).[1] Note: The parent primary amine would show two bands (~3480, 3390).[1]
3020-3050	C-H Stretch (Ar)	Weak intensity, just above 3000 cm ⁻¹ . [1]
2960, 2870	C-H Stretch (Alk)	Strong bands corresponding to the propyl methyl/methylene groups.[1]
1600, 1500	C=C Ring Stretch	Characteristic "breathing" modes of the benzene ring.[1]
1260-1300	C-N Stretch	Strong band for aromatic amine C-N bond.[1]
1080-1100	Ar-Cl Stretch	Characteristic aryl chloride vibration.
810-820	C-H Out-of-Plane	Indicative of 1,2,4-trisubstituted benzene (2 adjacent hydrogens).[1]

Part 6: Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and avoid solvent artifacts:

- Solvent: Use CDCl₃ (Deuterated Chloroform) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1][3]
- Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.
- Filtration: If the sample appears cloudy (likely inorganic salts from synthesis), filter through a small glass wool plug directly into the NMR tube.[1]

- Acquisition: Run at 298 K. For ^{13}C , a minimum of 256 scans is recommended to resolve the quaternary carbons attached to Cl and N.[1]

GC-MS Method[1]

- Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1]
- Inlet Temp: 250°C.
- Carrier Gas: Helium at 1.0 mL/min.
- Oven Program: Hold 60°C for 2 min, ramp 20°C/min to 280°C, hold 5 min.
- Detection: EI mode (70 eV).

Part 7: References

- National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for substituent effect calculations).
- NIST Mass Spectrometry Data Center. (2023).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4-methylaniline(95-74-9) 1H NMR spectrum [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]

- To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 3-Chloro-4-methyl-N-propylaniline[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1385341/docs#technical-guide-spectral-characterization-of-3-chloro-4-methyl-n-propylaniline-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)